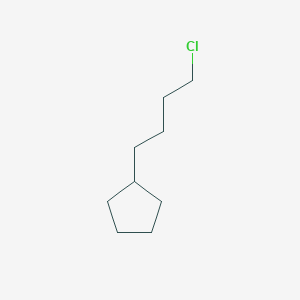
(4-Chlorobutyl)cyclopentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Chlorobutyl)cyclopentane is an organic compound with the molecular formula C9H17Cl It consists of a cyclopentane ring substituted with a 4-chlorobutyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorobutyl)cyclopentane typically involves the alkylation of cyclopentane with 4-chlorobutyl chloride. The reaction is carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include:
Temperature: 50-80°C
Solvent: Anhydrous tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)
Reaction Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. The process involves the continuous feeding of cyclopentane and 4-chlorobutyl chloride into the reactor, along with a base. The reaction mixture is then heated to the desired temperature, and the product is continuously extracted and purified using distillation or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Chlorobutyl)cyclopentane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the chlorobutyl group to a butyl group using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom in the 4-chlorobutyl group can be substituted with other nucleophiles, such as hydroxide ions, amines, or thiols, to form corresponding substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at 0-25°C.
Substitution: Sodium hydroxide in ethanol at reflux temperature.
Major Products Formed
Oxidation: Formation of 4-hydroxybutylcyclopentane, 4-oxobutylcyclopentane, or 4-carboxybutylcyclopentane.
Reduction: Formation of butylcyclopentane.
Substitution: Formation of 4-hydroxybutylcyclopentane, 4-aminobutylcyclopentane, or 4-mercaptobutylcyclopentane.
Applications De Recherche Scientifique
(4-Chlorobutyl)cyclopentane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Material Science: It is utilized in the preparation of polymers and other advanced materials with specific properties.
Industrial Chemistry: The compound is employed in the production of specialty chemicals and as a precursor for various chemical reactions.
Mécanisme D'action
The mechanism of action of (4-Chlorobutyl)cyclopentane depends on the specific chemical reactions it undergoes. For example:
Nucleophilic Substitution: The chlorine atom in the 4-chlorobutyl group is displaced by a nucleophile, forming a new carbon-nucleophile bond.
Oxidation: The compound undergoes electron transfer reactions, leading to the formation of oxidized products.
Reduction: The compound accepts electrons from a reducing agent, resulting in the reduction of the chlorobutyl group to a butyl group.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentane: A simple cycloalkane with a five-membered ring.
Butylcyclopentane: A cyclopentane ring substituted with a butyl group.
(4-Bromobutyl)cyclopentane: Similar to (4-Chlorobutyl)cyclopentane but with a bromine atom instead of chlorine.
Uniqueness
This compound is unique due to the presence of the chlorine atom in the 4-chlorobutyl group, which imparts distinct reactivity and chemical properties. The chlorine atom can participate in various substitution reactions, making the compound a versatile intermediate in organic synthesis.
Propriétés
IUPAC Name |
4-chlorobutylcyclopentane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17Cl/c10-8-4-3-7-9-5-1-2-6-9/h9H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAPGTERZFHWBIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCCCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
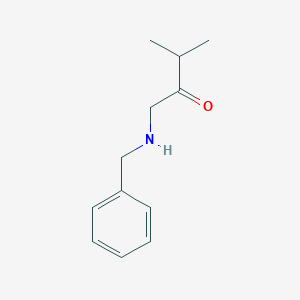
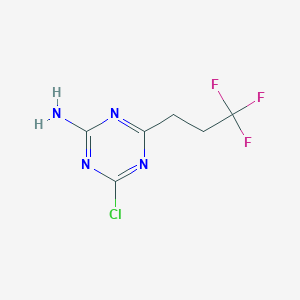
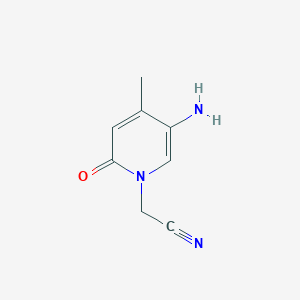
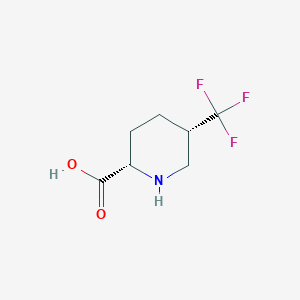
![3-(2-Fluorophenyl)-6-(4-isopropylpiperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13162371.png)
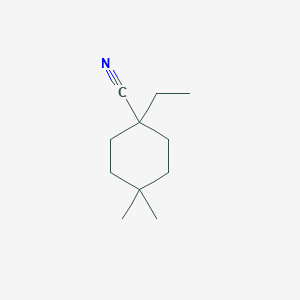


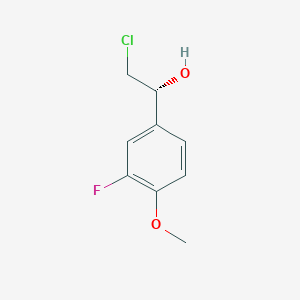
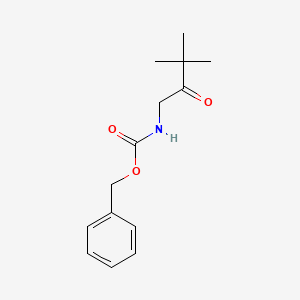
![3-[2-(Bromomethyl)butyl]oxolane](/img/structure/B13162392.png)
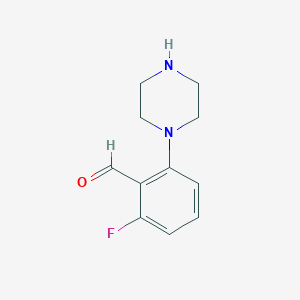
![1-[1-(Aminomethyl)-2-methylcyclopentyl]ethan-1-ol](/img/structure/B13162405.png)

